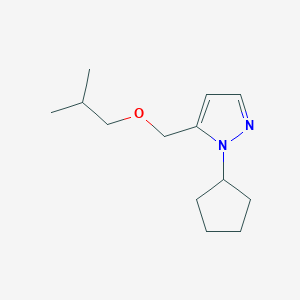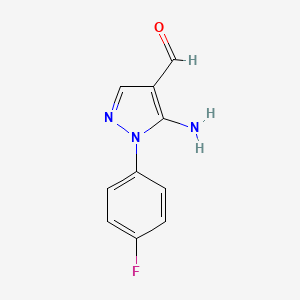![molecular formula C15H11NO3 B2363838 3-[(2-Cyanophenyl)methoxy]benzoic acid CAS No. 1016750-47-2](/img/structure/B2363838.png)
3-[(2-Cyanophenyl)methoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2-Cyanophenyl)methoxy]benzoic acid” is a chemical compound with the CAS Number: 1016750-47-2 . It has a molecular weight of 253.26 . The IUPAC name for this compound is 3-[(2-cyanobenzyl)oxy]benzoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H11NO3/c16-9-12-4-1-2-5-13 (12)10-19-14-7-3-6-11 (8-14)15 (17)18/h1-8H,10H2, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 253.26 .Aplicaciones Científicas De Investigación
Molecular Structure and Rearrangement
- The study of molecular ions and their rearrangements provides insights into the behavior of benzoic acid derivatives, including 3-[(2-Cyanophenyl)methoxy]benzoic acid. A study by Gillis and Porter (1990) investigated the rearrangement in the molecular ion of 2-(2′-methoxyphenyl)benzoic acid, shedding light on the structural dynamics of similar compounds (Gillis & Porter, 1990).
Phenolic Compounds and Their Bioactivity
- Research on phenolic compounds, including derivatives of benzoic acid, has been extensive. For example, Bader et al. (2011) isolated phenolic compounds from Scorzonera judaica roots, demonstrating the diversity and potential biological activities of these compounds, which can be relevant to this compound derivatives (Bader, de Tommasi, Cotugno, & Braca, 2011).
Luminescent Properties in Coordination Compounds
- The study of luminescent properties in coordination compounds, as done by Sivakumar et al. (2010), can be relevant to understanding the applications of this compound in materials science. They examined how substituents affect the photophysical properties of lanthanide coordination compounds, a principle applicable to benzoic acid derivatives (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Environmental Applications: Adsorption and Removal of Contaminants
- The use of modified benzoic acids for environmental applications, such as the adsorption and removal of cobalt ions from aqueous solutions, as investigated by Gunjate et al. (2020), highlights the potential of this compound in environmental chemistry (Gunjate, Meshram, Khope, & Awachat, 2020).
Antioxidant Activity in Marine-Derived Fungi
- Xu et al. (2017) studied phenyl ether derivatives from Aspergillus carneus, including compounds structurally similar to this compound, showing their strong antioxidant activities. This research suggests potential applications of similar benzoic acid derivatives in the development of antioxidants (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Synthesis and Structure Elucidation
- Studies focusing on the synthesis and structure of related benzoic acid compounds, like the one conducted by Zhao et al. (2010), are crucial for understanding the chemical nature and potential applications of this compound (Zhao, Jin-Hao, Ji, Ming-hua, Sun, Ya-Quan, Cheng, Jing-li, & Zhu, Guo-Nian, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-cyanophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-9-12-4-1-2-5-13(12)10-19-14-7-3-6-11(8-14)15(17)18/h1-8H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXCBWFVNCPOMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2363757.png)
![2-(2-chlorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2363759.png)

![4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2363764.png)
![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363765.png)
![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363768.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2363771.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)